molecular formula C13H9NO2S2 B499896 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate CAS No. 391229-57-5

1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Cat. No.: B499896
CAS No.: 391229-57-5
M. Wt: 275.4g/mol
InChI Key: RSQVWMYGKZSWDB-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C13H9NO2S2 and a molecular weight of 275.4 g/mol . This compound is a derivative of benzothiazole and thiophene, both of which are heterocyclic compounds containing sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate typically involves the reaction of 2-mercaptobenzothiazole with 2-thiophenecarboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate is unique due to the presence of both benzothiazole and thiophene rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S2/c15-13(11-6-3-7-17-11)16-8-12-14-9-4-1-2-5-10(9)18-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQVWMYGKZSWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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